4-Nitro-2-phosphonobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-phosphonobenzoic acid is an organic compound with the molecular formula C7H6NO7P. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group (-NO2) at the fourth position and a phosphonic acid group (-PO3H2) at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-phosphonobenzoic acid typically involves the nitration of 2-phosphonobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-2-phosphonobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-2-phosphonobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2-phosphonobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 4-Nitro-2-phosphonobenzoic acid involves its interaction with specific molecular targets. For example, it has been shown to bind to the active site of aspartate β-semialdehyde dehydrogenase, inhibiting its activity. This enzyme is crucial for the biosynthesis of essential amino acids in bacteria, making the compound a potential antibacterial agent . The nitro group and phosphonic acid group play key roles in the binding and inhibition process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic acid: Lacks the phosphonic acid group, making it less versatile in certain chemical reactions.
2-Phosphonobenzoic acid: Lacks the nitro group, which reduces its potential as an inhibitor of certain enzymes.
4-Amino-2-phosphonobenzoic acid: A reduced form of 4-Nitro-2-phosphonobenzoic acid with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the nitro and phosphonic acid groups on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
102153-78-6 |
---|---|
Molekularformel |
C7H6NO7P |
Molekulargewicht |
247.10 g/mol |
IUPAC-Name |
4-nitro-2-phosphonobenzoic acid |
InChI |
InChI=1S/C7H6NO7P/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15/h1-3H,(H,9,10)(H2,13,14,15) |
InChI-Schlüssel |
PFWUFGANONPVGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.